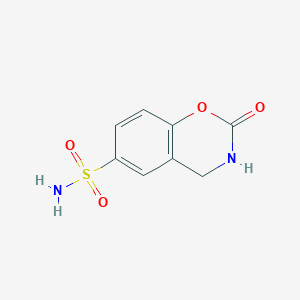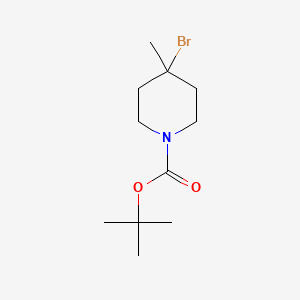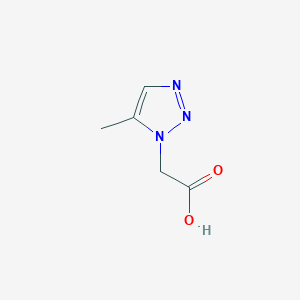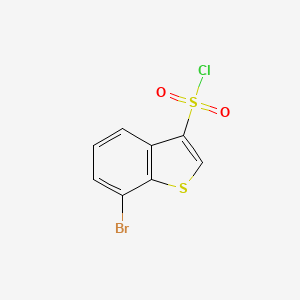
2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide (also known as 2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide or ODBBS) is an organic compound belonging to the benzoxazine family of compounds. It is a highly versatile compound with a wide range of potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. ODBBS has been studied extensively in recent years due to its unique chemical structure and its potential to be used in a variety of applications.
Aplicaciones Científicas De Investigación
ODBBS has a wide range of potential applications in scientific research. One of the most promising applications of ODBBS is in the field of drug discovery. ODBBS has been used as a scaffold for the design of novel drugs, as it can be used to modify existing drugs to create more effective and safer drugs. ODBBS has also been used in the development of biosensors and nanomaterials. Additionally, ODBBS has been used in the study of enzyme inhibition, as it has been shown to inhibit the activity of certain enzymes.
Mecanismo De Acción
The mechanism of action of ODBBS is not yet fully understood. However, it is believed that ODBBS binds to certain enzymes, such as cytochrome P450, and inhibits their activity. This inhibition of enzyme activity results in the inhibition of certain metabolic pathways, which can lead to the inhibition of certain physiological processes.
Biochemical and Physiological Effects
ODBBS has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that ODBBS can inhibit the activity of certain enzymes, such as cytochrome P450. This inhibition of enzyme activity can lead to the inhibition of certain metabolic pathways, which can lead to the inhibition of certain physiological processes. ODBBS has also been shown to have anti-inflammatory and anti-oxidant properties, and it has been shown to reduce the production of certain pro-inflammatory cytokines. Additionally, ODBBS has been shown to reduce the levels of certain biomarkers, such as C-reactive protein, in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ODBBS has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of ODBBS is its relatively low cost, which makes it an attractive option for researchers on a budget. Additionally, ODBBS is relatively easy to synthesize and can be used in a variety of different experiments. However, ODBBS is highly reactive and can be difficult to handle in the lab, and it is not suitable for use in long-term experiments.
Direcciones Futuras
The potential applications of ODBBS are vast, and there are a number of future directions that could be explored. One potential future direction is the development of novel drugs based on the ODBBS scaffold. Additionally, ODBBS could be used in the development of biosensors and nanomaterials. Additionally, ODBBS could be used to study enzyme inhibition and the inhibition of certain metabolic pathways. Finally, ODBBS could be used to study the anti-inflammatory and anti-oxidant properties of the compound.
Métodos De Síntesis
ODBBS can be synthesized via a number of different methods. The most common synthesis method involves the reaction of a sulfonamide with an aldehyde or ketone in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of a benzoxazine ring, which is then further reacted with a sulfonamide group to form ODBBS. Other methods of synthesis include the reaction of a sulfonamide with an aryl halide, such as bromobenzene, in the presence of a base.
Propiedades
IUPAC Name |
2-oxo-3,4-dihydro-1,3-benzoxazine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c9-15(12,13)6-1-2-7-5(3-6)4-10-8(11)14-7/h1-3H,4H2,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRLBBRJGSTLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)N)OC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-3,4-dihydro-2H-1,3-benzoxazine-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-dimethyl 2,6-bis[2-(dimethylamino)ethyl]-1-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride](/img/structure/B6617507.png)

![N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B6617532.png)



![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)

![1-[(1,3-dihydro-2-benzofuran-5-yl)methyl]piperazine dihydrochloride](/img/structure/B6617586.png)

